2-(2,2,2-trifluoro-1-methoxyethyl)aniline hydrochloride
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Overview
Description
2-(2,2,2-trifluoro-1-methoxyethyl)aniline hydrochloride is an organic compound with the molecular formula C9H10F3NO·HCl It is a derivative of aniline, where the aniline moiety is substituted with a trifluoromethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-trifluoro-1-methoxyethyl)aniline hydrochloride typically involves the reaction of 2-(2,2,2-trifluoro-1-methoxyethyl)aniline with hydrochloric acid. The starting material, 2-(2,2,2-trifluoro-1-methoxyethyl)aniline, can be prepared through a multi-step synthetic route. One common method involves the methylation of 2-(2-nitrophenyl)ethanol with dimethyl sulfate to yield 2-(2-methoxyethyl)-1-nitrobenzene, which is then reduced to 2-(2-methoxyethyl)aniline .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process typically includes steps such as reaction monitoring, purification, and crystallization to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-trifluoro-1-methoxyethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline moiety can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2,2,2-trifluoro-1-methoxyethyl)aniline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,2,2-trifluoro-1-methoxyethyl)aniline hydrochloride involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)aniline: This compound is similar in structure but lacks the methoxyethyl group, which can result in different reactivity and applications.
2,2,2-Trifluoro-1-methoxyethanol: This compound is structurally related but contains a hydroxyl group instead of an aniline moiety, leading to different chemical properties and uses.
Uniqueness
The combination of these functional groups can enhance the compound’s stability, bioavailability, and ability to interact with biological targets, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
2375269-45-5 |
---|---|
Molecular Formula |
C9H11ClF3NO |
Molecular Weight |
241.6 |
Purity |
95 |
Origin of Product |
United States |
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